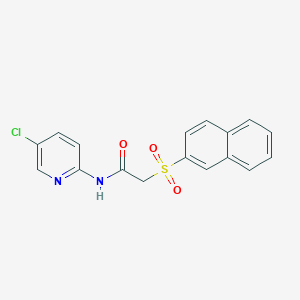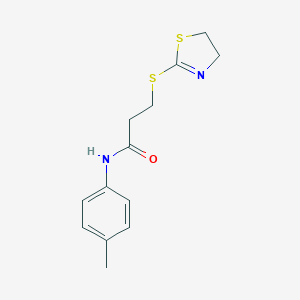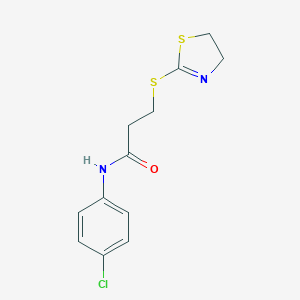![molecular formula C15H16ClN3OS B285547 N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B285547.png)
N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide, also known as CP-690,550, is a small molecule drug that was initially developed as a treatment for rheumatoid arthritis. It is a Janus kinase (JAK) inhibitor that works by blocking the activity of the JAK family of enzymes, which play a key role in the signaling pathways involved in inflammation and immune responses. Since its discovery, CP-690,550 has been the subject of numerous scientific studies exploring its potential therapeutic applications and mechanisms of action.
作用機序
N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide works by selectively inhibiting the activity of JAK enzymes, which are involved in a variety of signaling pathways that regulate immune responses and inflammation. By blocking JAK activity, N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide reduces the production of pro-inflammatory cytokines and other signaling molecules that contribute to the development and progression of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide has been shown to have a number of biochemical and physiological effects, including reducing inflammation, suppressing immune responses, and inhibiting the proliferation of immune cells. In preclinical studies, N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide has been shown to be effective in reducing symptoms of autoimmune and inflammatory diseases, such as joint swelling and pain in rheumatoid arthritis, skin lesions in psoriasis, and colitis in inflammatory bowel disease.
実験室実験の利点と制限
One of the main advantages of N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide as a research tool is its selectivity for JAK enzymes, which allows for the specific modulation of immune and inflammatory signaling pathways. However, N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide is also known to have off-target effects on other signaling pathways, which can complicate its use in certain experimental contexts. Additionally, the high cost of N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide may limit its accessibility for some researchers.
将来の方向性
There are numerous potential future directions for research on N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide. One area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms and signaling pathways. Additionally, there is ongoing research exploring the potential of N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide in combination with other drugs or therapies for the treatment of autoimmune and inflammatory diseases. Finally, there is interest in exploring the potential of N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide in other disease contexts, such as cancer and infectious diseases.
合成法
The synthesis of N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with 4,6-dimethyl-2-thiopyrimidine to form 2-chlorophenyl-4,6-dimethyl-2-pyrimidinyl sulfide. This intermediate is then reacted with 3-chloropropanoic acid to form N-(2-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinylthio)propanamide, which is subsequently converted to N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide through a series of additional reactions and purifications.
科学的研究の応用
N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide has been studied extensively for its potential therapeutic applications in a variety of diseases and conditions, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, multiple sclerosis, and lupus. In preclinical studies, N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide has been shown to be effective in reducing inflammation and suppressing immune responses, suggesting that it may be useful in treating a range of autoimmune and inflammatory disorders.
特性
分子式 |
C15H16ClN3OS |
|---|---|
分子量 |
321.8 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide |
InChI |
InChI=1S/C15H16ClN3OS/c1-10-9-11(2)18-15(17-10)21-8-7-14(20)19-13-6-4-3-5-12(13)16/h3-6,9H,7-8H2,1-2H3,(H,19,20) |
InChIキー |
OPEVOZBFWITEOK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)SCCC(=O)NC2=CC=CC=C2Cl)C |
正規SMILES |
CC1=CC(=NC(=N1)SCCC(=O)NC2=CC=CC=C2Cl)C |
溶解性 |
48.3 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B285466.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B285468.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B285470.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B285471.png)
![3-(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide](/img/structure/B285473.png)


![N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285477.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B285478.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B285479.png)
![2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B285480.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285483.png)
![2-(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide](/img/structure/B285485.png)